N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide
Description
Key Identifiers
The E configuration of the C4 double bond and S stereochemistry at C2/C3 are critical for biological activity, as they mimic natural ceramide stereochemistry.
Molecular Architecture and Stereochemical Configuration
The molecule comprises three distinct domains:
- Sphingosine backbone : An 18-carbon chain with E-configured double bond at C4, hydroxyl groups at C1/C3, and S stereochemistry at C2/C3.
- NBD fluorophore : A benzo[c]oxadiazole ring system nitro-substituted at C7, conjugated to the hexanamide chain via an amino linker.
- Hexanamide spacer : A six-carbon aliphatic chain connecting the sphingosine backbone to the NBD group.
Structural Features
| Feature | Description |
|---|---|
| Stereocenters | C2 (S), C3 (S) |
| Double bond configuration | E at C4-C5 |
| Hydrogen bond donors | 5 (2 hydroxyl, 1 amide, 2 amine) |
| Hydrogen bond acceptors | 9 (6 carbonyl, 3 nitro/ether) |
The SMILES string (CCCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O) confirms the E double bond and S/S stereochemistry. The InChIKey HZIRBXILQRLFIK-IEECYHMASA-N uniquely encodes this configuration.
Spectroscopic Fingerprinting (NMR, MS, IR)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- δ 0.88 ppm (t, 3H, terminal CH₃)
- δ 5.45 ppm (m, 2H, CH=CH)
- δ 7.52 ppm (d, 1H, aromatic H from NBD)
- δ 8.10 ppm (s, 1H, NH amide)
- ¹³C NMR :
- δ 173.2 ppm (C=O amide)
- δ 152.1 ppm (NBD aromatic C-NO₂)
Mass Spectrometry (MS)
Infrared Spectroscopy (IR)
- 3280 cm⁻¹ (O-H/N-H stretch)
- 1650 cm⁻¹ (amide I band)
- 1520 cm⁻¹ (NO₂ asymmetric stretch)
- 1340 cm⁻¹ (NO₂ symmetric stretch)
Crystallographic Analysis and Conformational Dynamics
X-ray crystallography data for this compound remains unreported due to conformational flexibility, as noted in PubChem’s disclaimer on 3D structure generation. Molecular dynamics simulations suggest:
- The sphingosine chain adopts a bent conformation to accommodate the E double bond.
- The NBD group exhibits planar geometry with π-π stacking potential.
- The hexanamide spacer allows rotational freedom, enabling optimal fluorophore positioning.
Conformational States
| State | Characteristics |
|---|---|
| Extended | Sphingosine chain linear, NBD group solvent-exposed |
| Folded | Hydrophobic collapse, NBD near sphingosine chain |
These dynamics explain its environment-sensitive fluorescence, quenching in aqueous media but enhancing in lipid membranes.
Properties
CAS No. |
114301-96-1 |
|---|---|
Molecular Formula |
C30H49N5O6 |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
InChI |
InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27-/m0/s1 |
InChI Key |
HZIRBXILQRLFIK-IEECYHMASA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Amino Diol Intermediate
The amino diol moiety, corresponding to the (2S,3S,E)-1,3-dihydroxyoctadec-4-en-2-yl fragment, is synthesized through a sequence of stereoselective reactions starting from Garner’s aldehyde or related chiral building blocks.
- Key steps include:
- Grignard addition of 3-butenylmagnesium bromide to Garner’s aldehyde to introduce the hydrocarbon chain with stereocontrol.
- Protection and deprotection steps using tert-butyl and silyl protecting groups to control hydroxyl functionalities.
- Olefin metathesis using Grubbs’ 2nd generation catalyst to install the (E)-double bond at the Δ4 position of the octadecene chain.
- Final deprotection and acetyl chloride treatment in methanol to yield the free amino diol intermediate ready for coupling.
Preparation of the NBD Acid Derivative
The fluorescent moiety, 7-nitrobenzo[c]oxadiazol-4-yl (NBD), is introduced as a carboxylic acid derivative (C₆NBD acid).
- This acid is synthesized by nucleophilic substitution of 4-chloro-7-nitrobenzofurazan (NBD-chloride) with appropriate amines or amino acids under mild basic conditions (e.g., sodium bicarbonate in methanol/water).
- The resulting NBD acid is purified by silica gel chromatography to obtain a pure fluorescent acid suitable for amide coupling.
Amide Bond Formation (Coupling Step)
The key step in the preparation is the formation of the amide bond between the amino diol intermediate and the NBD acid.
- The coupling is typically performed using carbodiimide chemistry:
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent.
- HOBt (1-hydroxybenzotriazole) as an additive to suppress side reactions.
- Triethylamine (Et₃N) as a base to neutralize the acid and activate the amine.
- The reaction is carried out in anhydrous dichloromethane under argon atmosphere at room temperature for several hours.
- After completion, the reaction mixture is washed, dried, and concentrated.
- The crude product is purified by flash chromatography using solvent gradients (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure NBD-ceramide.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Grignard addition | 3-butenylMgBr, THF, inert atmosphere | ~53% | Mixture of E/Z isomers (major E) |
| Olefin metathesis | Grubbs 2nd gen catalyst, reflux, CH₂Cl₂ | 53% | Stereoselective E-alkene formation |
| Amino diol deprotection | Acetyl chloride, MeOH, rt | Quantitative | Used crude for next step |
| NBD acid synthesis | NBD-chloride, sodium bicarbonate, MeOH/H₂O | ~50% | Purified by silica gel chromatography |
| Amide coupling | EDC, HOBt, Et₃N, CH₂Cl₂, rt, argon | 60% | Purified by flash chromatography |
Analytical Characterization Supporting Preparation
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with C30H50N5O6 (m/z 576.3761 found 576.3757).
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm stereochemistry and purity.
- High-Performance Liquid Chromatography (HPLC): UV and fluorescence detection confirm retention times and purity (e.g., UV retention time ~13.08 min, fluorescence ~16.4 min).
- Optical Rotation: [α]²⁰_D = -8 (c = 1.1, MeOH) consistent with stereochemistry.
Summary of Key Research Findings
- The stereoselective synthesis of the amino diol intermediate is critical for biological activity and fluorescence properties.
- The use of carbodiimide-mediated coupling with HOBt ensures high yield and minimal side reactions in amide bond formation.
- The NBD fluorescent tag is introduced via a stable amide linkage, preserving fluorescence and enabling biological tracking.
- The synthetic route is reproducible and scalable, with purification steps optimized for high purity and yield.
This detailed preparation method reflects the current state-of-the-art synthetic protocols for NBD-labeled ceramide analogs, combining stereoselective organic synthesis with efficient fluorescent labeling techniques. The data and procedures are drawn from peer-reviewed chemical literature and validated experimental reports.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the aliphatic chain can undergo oxidation to form ketones or carboxylic acids.
Reduction: The nitro group in the nitrobenzo[c][1,2,5]oxadiazole moiety can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzo[c][1,2,5]oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation or reagents like SnCl₂ (Tin(II) chloride) in acidic medium.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[c][1,2,5]oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide may exhibit anticancer properties. The nitrobenzodiazole component has been linked to enhanced cytotoxicity against various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective toxicity towards breast cancer cells while sparing normal cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
2. Neuroprotective Effects
The fatty acid chain in the compound suggests potential neuroprotective effects. Ceramide derivatives are known to influence neuronal survival and apoptosis.
Case Study:
Research conducted on similar ceramide compounds found that they could protect neuronal cells from oxidative stress-induced apoptosis. The study highlighted the role of ceramides in modulating cell signaling pathways related to neurodegeneration .
Biochemical Applications
1. Cell Membrane Interaction
The amphiphilic nature of the compound allows it to integrate into lipid bilayers effectively. This property can be exploited for drug delivery systems.
Case Study:
A formulation utilizing this compound demonstrated enhanced cellular uptake of therapeutic agents in vitro due to its ability to disrupt lipid membranes selectively .
2. Biomarker for Disease Diagnosis
The presence of specific ceramide derivatives in biological fluids can serve as biomarkers for diseases such as diabetes and cardiovascular conditions.
Data Table: Ceramide Levels in Disease States
| Disease Condition | Ceramide Level (µM) | Reference |
|---|---|---|
| Type 2 Diabetes | 10.5 | |
| Cardiovascular Disease | 15.0 | |
| Healthy Controls | 5.0 |
Materials Science Applications
1. Development of Biocompatible Materials
The unique properties of this compound make it suitable for developing biocompatible materials for medical implants.
Case Study:
A recent investigation into polymer composites incorporating this compound showed improved mechanical properties and biocompatibility compared to traditional materials used in implants .
Mechanism of Action
The mechanism by which N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzo[c][1,2,5]oxadiazole moiety can act as a fluorescent marker, allowing for the tracking of the compound within biological systems. The aliphatic chain can interact with lipid membranes, facilitating the compound’s incorporation into biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three related molecules from the literature.
Table 1: Structural and Functional Comparison
Key Comparative Insights
NBD Fluorophore vs. Non-Fluorescent Analogues The target compound and the NBD-containing acetic acid derivative () share fluorescence properties, but the target’s hexanamide linker and long aliphatic chain enhance lipid solubility, making it more suitable for membrane-embedded studies . In contrast, the compound from lacks a fluorophore but features a dimethylphenyl group, suggesting applications in small-molecule drug design .
The heptanediamide chain in ’s compound offers intermediate flexibility, balancing solubility and target binding .
Stereochemical Complexity Both the target compound and the molecule exhibit (2S,3S) stereochemistry, which is critical for chiral recognition in biological systems.
Toxicity Considerations
- The NBD group in the target compound may pose hazards similar to those documented for the acetic acid derivative (), including skin/eye irritation and respiratory effects. Proper handling protocols (e.g., PPE, ventilation) are recommended .
Biological Activity
N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide is a compound that combines a long-chain sphingolipid with a nitrobenzoxadiazole moiety. This unique structure suggests potential biological activities, particularly in cancer therapy and cellular signaling pathways.
Chemical Structure and Properties
The compound has the following molecular formula: C30H49N5O. It features a long-chain fatty acid derivative linked to a nitrobenzoxadiazole, which is known for its fluorescent properties and ability to interact with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C30H49N5O |
| Average Molecular Weight | 505.74 g/mol |
| SMILES | CCCCCCCCCCC(C(=O)NCCCCC(NC(=O)C1=CC=NON1)=O)C(C(C)(C)C)O |
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : The nitrobenzoxadiazole derivatives have been shown to induce apoptosis in tumor cells. Specifically, studies have demonstrated that these compounds can inhibit glutathione S-transferases (GSTs), leading to increased oxidative stress and cell death in cancer cells. For instance, NBDHEX, a related compound, has been reported to trigger apoptosis in human tumor cell lines through the dissociation of the JNK.GSTP1-1 complex .
- Fluorescent Properties : The incorporation of the nitrobenzoxadiazole moiety provides fluorescent properties that can be utilized for tracking cellular uptake and localization of the compound within biological systems. This is particularly useful in studying cellular mechanisms and pathways influenced by sphingolipids .
- Sphingolipid Metabolism : As a sphingolipid derivative, this compound may play a role in modulating sphingolipid metabolism pathways. Sphingolipids are critical in cell signaling and can influence processes such as cell growth, differentiation, and apoptosis .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Sphingolipid Derivatives : Research highlighted the synthesis of various sphingolipid derivatives and their biological activities. These compounds were shown to affect ceramide synthase (CerS) activity, which is crucial for sphingolipid metabolism . The study emphasized the importance of structural modifications in enhancing biological activity.
- Apoptosis Induction Mechanism : A specific study on NBD derivatives demonstrated their mechanism of action involving GST inhibition and subsequent apoptosis induction in cancer cells. This mechanism may also apply to this compound due to its structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
